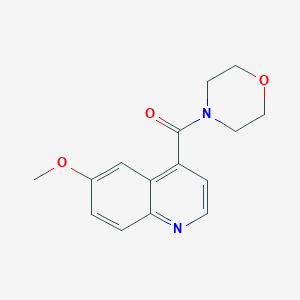

6-Methoxy-4-(morpholine-4-carbonyl)quinoline

Description

Properties

IUPAC Name |

(6-methoxyquinolin-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-11-2-3-14-13(10-11)12(4-5-16-14)15(18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIHZTUGDJZUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(morpholine-4-carbonyl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced through acylation reactions using morpholine and appropriate acylating agents, such as acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of 6-Methoxy-4-(morpholine-4-carbonyl)quinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes like cholinesterase by binding to the active site and preventing substrate access.

Molecular Targets: Targets include cholinesterase enzymes, which are involved in neurotransmission, and other proteins relevant to its biological activities.

Pathways Involved: The inhibition of cholinesterase affects cholinergic signaling pathways, which are crucial for cognitive function and memory.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Substituent at Position 4: Morpholine-4-carbonyl group: Enhances hydrogen-bond acceptor capacity and metabolic stability compared to ionizable groups like carboxylic acids. This group balances lipophilicity and polarity, improving membrane permeability . Carboxylic acid (e.g., 6-methoxyquinoline-4-carboxylic acid): Highly polar and ionizable, leading to increased water solubility but reduced bioavailability due to poor membrane penetration . Ester derivatives (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate): Less stable than amides, as esters are prone to hydrolysis in vivo, limiting their utility in drug design .

Core Structure Variations: Pyrazoloquinolines (e.g., SCH 51344): The pyrazolo[3,4-b]quinoline scaffold introduces additional nitrogen atoms, altering electronic properties and enabling distinct biological interactions (e.g., MTH1 inhibition) . Tetrahydroquinolines (e.g., 6-(morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline): Partial saturation of the quinoline ring reduces aromaticity, impacting π-π stacking interactions and conformational flexibility .

Physicochemical Properties

| Property | 6-Methoxy-4-(morpholine-4-carbonyl)quinoline | 6-Methoxyquinoline-4-carboxylic Acid | SCH 51344 (Pyrazoloquinoline) |

|---|---|---|---|

| LogP (Predicted) | ~2.5–3.0 | ~1.8–2.2 | ~3.0–3.5 |

| Water Solubility | Moderate | High | Low |

| Metabolic Stability | High (amide bond resistance to hydrolysis) | Low (carboxylic acid prone to conjugation) | Moderate (ester/amine stability) |

| Hydrogen-Bond Acceptors | 5 | 4 | 7 |

Key Research Findings

Morpholine’s Role: Morpholine-containing compounds exhibit enhanced metabolic stability and target affinity. For example, 6-fluoro-2-(3-(morpholinomethyl)phenyl)quinoline-4-carboxylic acid shows potent antimicrobial activity, attributed to the morpholine’s electron-donating effects .

Amide vs. Ester Stability : Amide derivatives like the target compound are more stable in physiological conditions than esters, making them preferable for long-acting formulations .

Anticancer Potential: Pyrazoloquinolines with morpholine-like substituents (e.g., SCH 51344) highlight the scaffold’s versatility in targeting enzymes like MTH1 .

Biological Activity

6-Methoxy-4-(morpholine-4-carbonyl)quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 6-Methoxy-4-(morpholine-4-carbonyl)quinoline features a quinoline core with a methoxy group at the 6-position and a morpholine carbonyl group at the 4-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that quinoline derivatives, including 6-Methoxy-4-(morpholine-4-carbonyl)quinoline, exhibit various mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibitors of AChE are of interest for treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Quinoline derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Anticancer Studies

A series of studies have evaluated the anticancer properties of 6-Methoxy-4-(morpholine-4-carbonyl)quinoline and its analogs:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon Cancer) | 0.87 ± 0.79 | Significant antiproliferative activity |

| HeLa (Cervical Cancer) | 0.73 ± 0.67 | Significant antiproliferative activity |

| HepG2 (Liver Cancer) | 5.74 ± 1.21 | Moderate antiproliferative activity |

| A549 (Lung Cancer) | 0.57 ± 0.31 | Significant antiproliferative activity |

These results indicate that the presence of the methoxy group enhances the compound's anticancer efficacy compared to unsubstituted analogs .

Enzyme Inhibition Studies

In addition to anticancer properties, 6-Methoxy-4-(morpholine-4-carbonyl)quinoline has been explored for its ability to inhibit AChE:

The compound's binding affinity to both the catalytic active site and peripheral anionic site of AChE suggests that it could be a lead candidate for further development as a therapeutic agent against neurodegenerative diseases .

Case Studies

- Antimalarial Activity : Quinoline derivatives have been screened for antimalarial activity against Plasmodium falciparum. While specific data on 6-Methoxy-4-(morpholine-4-carbonyl)quinoline is limited, related compounds have shown moderate potency with potential for optimization .

- In Vivo Studies : In vivo studies using mouse models have indicated that certain quinoline derivatives can achieve effective plasma concentrations with low toxicity, suggesting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-4-(morpholine-4-carbonyl)quinoline?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Acylation of 6-Methoxyquinoline-4-carboxylic Acid : React the carboxylic acid derivative with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. This method is analogous to the acylation of 4,5-dimethoxy-methylanthranilate described in related quinoline syntheses .

- Heterocyclization Strategies : Adapt the Pfitzinger reaction by condensing isatin derivatives with morpholine-containing ketones under alkaline conditions (e.g., sodium acetate in ethanol). This approach is effective for constructing the quinoline core .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks for the methoxy (δ 3.8–4.0 ppm), morpholine carbonyl (δ 165–170 ppm), and quinoline protons (δ 7.0–9.0 ppm). Compare with published data for similar compounds (e.g., 6-Methoxy-4-(piperazin-1-yl)quinoline ).

- LC-MS : Confirm molecular weight via [M+H]+ ion (expected m/z ~ 315) and monitor purity .

- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) stretches .

Q. What are the common biological targets for quinoline derivatives with morpholine substituents?

- Methodological Answer : Morpholine-containing quinolines often target:

- Kinases : Use in vitro inhibition assays (e.g., ATP-binding pocket competition) .

- DNA Topoisomerases : Evaluate via plasmid relaxation assays .

- Enzymatic Pathways : Screen for NADPH oxidase (e.g., p47phox-p22phox interaction) using fluorescence polarization .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the morpholine-4-carbonyl group?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the morpholine moiety .

- Catalysis : Employ coupling agents like HATU or EDCI to activate the carboxylic acid intermediate .

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .

- Scalability : Transition to continuous flow reactors for improved mixing and heat dissipation in large-scale syntheses .

Q. How to resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations, particularly for overlapping quinoline and morpholine signals .

- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable (e.g., salt forms with trifluoroacetic acid) .

- Cross-Validate with Computational Models : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. How to design experiments assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Photostability : Expose to UV light (λ = 254 nm) and track photodegradation products using LC-MS .

- Oxidative Stress Tests : Treat with H₂O₂ or cytochrome P450 enzymes to identify reactive metabolites .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- UPLC-MS/MS : Use a C18 column (1.7 µm, 2.1 × 50 mm) with a gradient of acetonitrile/0.1% formic acid. Detect impurities at ppm levels .

- Chiral HPLC : Resolve enantiomeric impurities if chiral centers are present (e.g., using a Chiralpak AD-H column) .

- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity >98% .

Q. How to address conflicting reports on the compound’s solubility in aqueous media?

- Methodological Answer :

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .

- Co-Solvency Studies : Test solubility enhancements using cyclodextrins or PEG-based excipients .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict compatible solvents .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour MTT assays in triplicate) .

- Cell Line Authentication : Confirm absence of mycoplasma contamination or genetic drift .

- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What strategies validate the environmental fate predictions for this compound?

- Methodological Answer :

- Biodegradation Assays : Incubate with soil microbiota and quantify residual compound via GC-MS .

- Aquatic Toxicity Tests : Use Daphnia magna or Danio rerio models to assess LC₅₀ values .

- QSAR Modeling : Predict bioaccumulation potential using logP (estimated ~2.5) and molecular weight (~315 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.